N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features two aromatic rings substituted with methoxy and nitro groups, connected by an oxalamide linkage.
Mechanism of Action
Target of Action
Similar compounds, such as monocyclic β-lactams, have been known to target a variety of biologically relevant enzymes .
Mode of Action
Β-lactams, a class of compounds to which this compound is related, typically work by inhibiting the enzymes involved in the final steps of cell wall synthesis in bacteria .
Biochemical Pathways
Β-lactams generally interfere with the peptidoglycan synthesis pathway, disrupting bacterial cell wall formation and leading to cell death .
Result of Action
Related β-lactams typically result in bacterial cell death due to the disruption of cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)methanimine: Shares similar aromatic substitution patterns but differs in the linkage between the aromatic rings.
1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one: Contains a β-lactam ring, making it structurally distinct but functionally related in terms of potential biological activity.
Uniqueness
N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to its oxalamide linkage, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-24-12-7-8-13(14(9-12)25-2)18-16(21)15(20)17-10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQHCRPKNGPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.